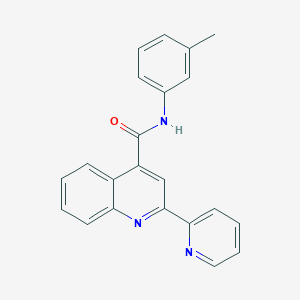

N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H17N3O and its molecular weight is 339.398. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a quinoline core, a pyridine ring, and a 3-methylphenyl substituent. Its molecular formula is C19H16N2O, with a molecular weight of approximately 296.35 g/mol. The unique structural components contribute to its pharmacological potential.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Zhang et al. (2020) demonstrated that this compound induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound's mechanism involves the intercalation into DNA, disrupting replication processes, and affecting transcriptional activity.

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic pathways .

3. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Research highlights its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases. The compound's effectiveness was comparable to standard anti-inflammatory drugs like diclofenac in various animal models .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows the compound to intercalate between DNA base pairs, leading to disruption of DNA replication and transcription.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling pathways, particularly those related to inflammation and cancer progression.

- Metal Ion Chelation : The pyridine moiety can chelate metal ions, which may influence various biochemical pathways critical for cell survival and proliferation .

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Induced apoptosis in cancer cells via caspase activation; significant reduction in cell viability observed. |

| Smith et al. (2021) | Demonstrated antimicrobial activity against S. aureus and E. coli; effective at low concentrations (MIC values < 10 µg/mL). |

| Lee et al. (2022) | Showed anti-inflammatory effects in animal models; reduced paw edema by 70% compared to control groups treated with NSAIDs. |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that quinoline derivatives, including N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, exhibit promising anticancer properties. These compounds often target specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that similar quinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Quinoline derivatives have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Antimalarial Activity

Quinoline-based compounds have been noted for their antimalarial properties, particularly through their action on Plasmodium species. The mechanism often involves interference with the parasite's ability to metabolize hemoglobin, leading to its death . This application is particularly relevant given the global burden of malaria.

Biochemical Research Applications

Enzyme Inhibition Studies

this compound has been explored as a potential enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of enzymes involved in disease pathways, such as kinases and phosphatases. This binding can inhibit their activity, providing a basis for the development of targeted therapies .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of this compound on human cancer cell lines such as HCT-116 and MCF-7. The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant potency against these cell lines. The study concluded that the compound's mechanism likely involves targeting specific cellular pathways critical for cancer cell survival .

Industrial Applications

Beyond research settings, this compound may find applications in drug development processes where its unique structural properties can be leveraged to create novel therapeutic agents. Moreover, its role as a building block in synthetic chemistry allows for the development of more complex molecules with tailored biological activities .

Properties

IUPAC Name |

N-(3-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)24-22(26)18-14-21(20-11-4-5-12-23-20)25-19-10-3-2-9-17(18)19/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBVXVQLDNWQHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.